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Compound of Interest

Compound Name: 2-Methoxydecanoic acid

CAS No.: 66018-29-9

Cat. No.: B14473127

Get Quote

Executive Summary & Compound Profile
2-Methoxydecanoic acid (2-MDA) is a synthetic

-methoxylated fatty acid derivative. Unlike canonical fatty acids, the introduction of a methoxy
group at the

-carbon (C2) significantly alters its physicochemical properties, enhancing metabolic stability
against

-oxidation and increasing antimicrobial potency, particularly against mycobacteria.

This guide provides a definitive reference for the identification of 2-MDA using Nuclear

Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS). The

data presented here allows for the differentiation of 2-MDA from its non-methoxylated parent

(decanoic acid) and its methyl ester analogs.

Compound Identity

Foundational & Exploratory

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 1 / 11 Tech Support

https://www.benchchem.com/product/b14473127#bc-rfq
https://www.benchchem.com/product/b14473127/docs?utm_src=pdf-body#spectroscopic-characterization-of-2-methoxydecanoic-acid-a-technical-guide
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b14473127?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer


Parameter Detail

IUPAC Name 2-Methoxydecanoic acid

Molecular Formula

Molecular Weight 202.29 g/mol

CAS Registry Derivative of 2-hydroxydecanoic acid

Physical State Viscous oil or low-melting solid (at RT)

Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is the primary tool for validating the

-methoxy substitution. The electronegative oxygen at C2 deshields both the C2 nucleus and
the attached proton, creating distinct diagnostic shifts.

H NMR Analysis (400 MHz, )
The proton spectrum is characterized by the diagnostic singlet of the methoxy group and the

downfield shift of the

-proton.
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Position (ppm) Multiplicity Integration Assignment
Mechanistic
Insight

-COOH 10.5 – 12.0 Broad Singlet 1H
Carboxylic

Acid

Exchangeabl

e proton; shift

varies with

concentration

and solvent

moisture.

H-2 3.75 dd or t 1H -CH

Deshielded

by both the

carboxylic

carbonyl

(anisotropy)

and the

-methoxy

oxygen

(induction).

-OCH 3.45 Singlet 3H Methoxy

Key

Diagnostic:

Sharp singlet

distinct from

ester

methoxy

(typically

~3.6-3.7

ppm).
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H-3 1.70 – 1.85 Multiplet 2H -CH

Shielded

relative to H-

2 but

deshielded

relative to

bulk chain

due to

proximity to

chiral center.

H-4 to H-9 1.25 – 1.40
Broad

Multiplet
12H Bulk CH

Characteristic

"methylene

envelope" of

fatty acid

chains.

H-10 0.88 Triplet 3H Terminal CH

Standard

terminal

methyl group

(

Hz).

C NMR Analysis (100 MHz, )
The carbon spectrum confirms the backbone structure. The C2 signal is the most critical

indicator of successful

-functionalization.
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Carbon (ppm) Assignment
Structural
Validation

C-1 176.5 C=O (Acid)

Typical carboxylic acid

carbonyl; upfield from

ketones/aldehydes.

C-2 80.2 -CH

Diagnostic: Significant

downfield shift (approx

+45 ppm vs decanoic

acid) due to direct O-

linkage.

-OCH 58.5 Methoxy

Confirms ether

linkage. Methyl esters

typically resonate

lower (~51 ppm).

C-3 32.5 -CH

Slight deshielding due

to

-effect of the methoxy

group.

C-9 22.7 -2 CH
Standard aliphatic

chain resonance.

C-10 14.1 Terminal CH Standard aliphatic

terminus.

Infrared (IR) Spectroscopy
IR analysis is used primarily to confirm the presence of the carboxylic acid headgroup and the

ether linkage, distinguishing the free acid from ester derivatives.[1][2]

Key Absorption Bands[1][2][3][4][5]
O-H Stretch (Acid): A broad, intense band spanning 3300–2500 cm
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. This "bearded" shape often overlaps with C-H stretches and is diagnostic of the hydrogen-
bonded carboxylic acid dimer.[3]

C=O Stretch (Acid): Strong band at 1710–1715 cm

.

C-O-C Stretch (Ether): Distinct bands in the 1100–1150 cm

region, corresponding to the methoxy ether linkage. This differentiates 2-MDA from simple
fatty acids.

C-H Stretch (Alkyl): Sharp peaks at 2920 cm

(asymmetric) and 2850 cm

(symmetric) arising from the long aliphatic chain.

Mass Spectrometry (MS) & Fragmentation Logic
Mass spectrometry of

-substituted fatty acids follows specific fragmentation pathways driven by the stability of the
heteroatom-stabilized carbocations.

Ionization Strategy
Method: Electron Impact (EI, 70 eV) or Electrospray Ionization (ESI) in negative mode (

).

Molecular Ion (

): m/z 202 (Weak in EI, prominent as

m/z 201 in ESI).

Fragmentation Pathway (EI)
The fragmentation is dominated by

-cleavage and McLafferty-type rearrangements modified by the methoxy group.[4]
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-Cleavage (Loss of COOH): Cleavage of the C1-C2 bond is favored, generating a
resonance-stabilized oxonium ion.

(

).

Note: This is often a high-abundance fragment for

-methoxy acids.

McLafferty Rearrangement: While typical for fatty acids (yielding m/z 60), the substitution at

C2 alters the mass. The migration of a

-hydrogen to the carbonyl oxygen typically yields a fragment containing the

-substituent.

Fragment:

is unlikely due to the acid group; instead, the rearrangement often leads to loss of the
alkene chain or specific low MW ions like m/z 75 or 88 depending on precise geometry.

Methoxy Group Loss:

.

Visualizing the Fragmentation Logic
The following diagram illustrates the critical fragmentation pathways used to validate the

structure of 2-Methoxydecanoic acid.
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Mechanism Key

Molecular Ion (M+)
m/z 202

alpha-Cleavage Product
(Loss of COOH)

m/z 157
- COOH (45 Da)

(Dominant Pathway)

Loss of Methoxy
[M - OCH3]+

m/z 171

- OCH3 (31 Da)

Dehydration
[M - H2O]+

m/z 184

- H2O (18 Da)

Alpha-cleavage is favored due to
stabilization by the ether oxygen.

Click to download full resolution via product page

Figure 1: Primary EI-MS fragmentation pathways for 2-Methoxydecanoic acid. The formation

of the m/z 157 ion via alpha-cleavage is a diagnostic signature.

Experimental Protocols
Sample Preparation for NMR
To ensure sharp resolution of the

-proton coupling:

Solvent: Use high-quality

(99.8% D) neutralized with basic alumina or silver foil to prevent acid-catalyzed exchange of
the methoxy group, although the ether is generally stable.

Concentration: Dissolve 10-20 mg of 2-MDA in 0.6 mL solvent.

Reference: Calibrate to residual

at 7.26 ppm (

H) and 77.16 ppm (

C).
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Derivatization for GC-MS
Direct GC analysis of free fatty acids leads to peak tailing. Methylation is NOT recommended

as it converts the compound to methyl 2-methoxydecanoate, confusing the spectral

interpretation (ester vs. ether methoxy).

Recommended Protocol: Silylation using BSTFA (N,O-Bis(trimethylsilyl)trifluoroacetamide).

Reaction: Incubate 1 mg sample + 50

L BSTFA + 50

L Pyridine at 60°C for 30 mins.

Result: This yields the TMS-ester, shifting the molecular ion to m/z 274, allowing distinct

separation from impurities.

References
Carballeira, N. M., et al. (2017).[5] 2-Methoxylated Fatty Acids Display Unusual Antibacterial

Activity Towards Clinical Isolates of Methicillin-Resistant Staphylococcus aureus.

ResearchGate.

Anaikutti, P., et al. (2019). Characterization of 1H and 13C NMR chemical shift values for

isolated 2-methoxy mucic acid. ResearchGate.

NIST Mass Spectrometry Data Center. (2023). Mass Spectrum of Decanoic acid, 2-methyl-

(Analogous fragmentation patterns). NIST WebBook.

LibreTexts Chemistry. (2024). Spectroscopy of Carboxylic Acids. Chemistry LibreTexts.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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Contact our Ph.D. Support Team for a compatibility check
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